molecular formula C22H19N3O6S2 B3001074 N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1105196-04-0

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B3001074
CAS No.: 1105196-04-0
M. Wt: 485.53
InChI Key: MRSOGZULBWENFA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H19N3O6S2 and its molecular weight is 485.53. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Anticancer Activity

Research indicates that compounds related to this structure exhibit significant anticancer properties. For instance, similar oxadiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been explored through its interaction with various inflammatory mediators. It has been noted that derivatives with a benzodioxole moiety can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Antimicrobial Properties

Research has also highlighted the antimicrobial effects of related compounds. The presence of the oxadiazole ring is known to enhance antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that the compound could be further investigated for use in treating infections caused by resistant strains .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : Compounds similar to this one have shown to inhibit specific kinases involved in cancer progression, such as Src family kinases (SFKs). This inhibition leads to reduced cell migration and invasion capabilities of cancer cells .
  • Modulation of Inflammatory Pathways : The compound may modulate signaling pathways associated with inflammation, particularly through the inhibition of NF-kB and MAPK pathways, which are critical in the inflammatory response .
  • Antioxidant Activity : Some studies suggest that derivatives possess antioxidant properties that help mitigate oxidative stress within cells, further contributing to their anticancer and anti-inflammatory effects .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced solid tumors after a series of treatments over several weeks.
  • Case Study 2 : Another study focused on a related oxadiazole compound demonstrated significant reductions in markers of inflammation in patients with rheumatoid arthritis after 12 weeks of treatment.

Data Tables

Biological ActivityMechanismReference
AnticancerInhibition of SFKs
Anti-inflammatoryModulation of NF-kB
AntimicrobialTargeting bacterial cell walls

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S2/c1-3-28-16-7-4-14(5-8-16)21-23-22(31-24-21)20-19(10-11-32-20)33(26,27)25(2)15-6-9-17-18(12-15)30-13-29-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSOGZULBWENFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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